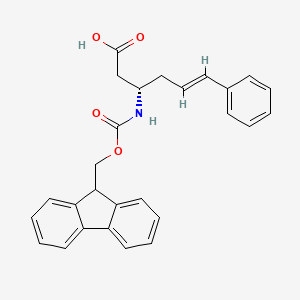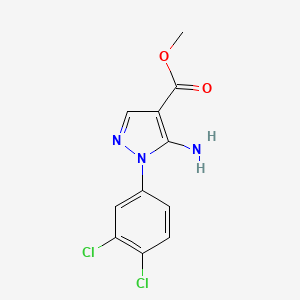
5-氨基-1-(3,4-二氯苯基)-1H-吡唑-4-羧酸甲酯
描述
“Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . Additionally, it has a dichlorophenyl group and a carboxylate group attached to the pyrazole ring .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of a carboxylate group could make the compound acidic .科学研究应用
抗菌和抗癌特性
由 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成的系列新型吡唑衍生物表现出显着的抗菌和抗癌活性。具体而言,某些化合物在抗癌活性方面优于参考药物阿霉素,展示了这些衍生物在医学研究中的潜力 (Hafez、El-Gazzar 和 Al-Hussain,2016 年)。
除草剂应用和小麦耐受性
对软红冬小麦的研究揭示了该植物对除草剂 AE F130060 00 加 AE F115008 00 的反应,并使用了保护剂 AE F107892。研究发现,除草剂-保护剂组合对谷物产量、穗数、穗粒数或粒重没有显着影响,表明该化合物具有潜在的农业应用 (Crooks、York 和 Jordan,2004 年)。
分子结构和超分子组装
研究了各种吡唑衍生物的分子结构和超分子组装,为这些化合物在材料科学或分子工程中的化学行为和潜在应用提供了宝贵的见解 (Cuartas、Insuasty、Cobo 和 Glidewell,2017 年)。
晶体结构和生物测定应用
确定了 5-氨基-1-[(5'-甲基-1'-叔丁基-4'-吡唑基)羰基]-3-甲硫基-1H-吡唑-4-羧酸乙酯的晶体结构,初步生物测定表明该化合物具有杀菌和植物生长调节活性。这突出了其在农业和植物科学中的潜在用途 (Minga,2005 年)。
作用机制
Target of Action
Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole-bearing compound known for its diverse pharmacological effects Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that the targets could be associated with these diseases.
Mode of Action
It is known that pyrazole-bearing compounds interact with their targets to exert their pharmacological effects . The specific interactions and resulting changes would depend on the nature of the target and the structure of the compound.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related pyrazole-bearing compounds , it can be inferred that the compound may affect pathways related to these diseases. The downstream effects would depend on the specific pathways affected.
Result of Action
Related pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities , suggesting that the compound may have similar effects.
安全和危害
未来方向
生化分析
Biochemical Properties
Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as lanosterol 14α-demethylase, which is involved in the biosynthesis of sterols . The interaction with this enzyme is crucial for understanding its potential antifungal properties. Additionally, methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can bind to various receptors and proteins, influencing their activity and function.
Cellular Effects
The effects of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate on cellular processes are diverse and depend on the cell type and concentration used. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound can bind to the active sites of enzymes, such as lanosterol 14α-demethylase, leading to enzyme inhibition and disruption of metabolic pathways . Additionally, it can interact with receptors and proteins, modulating their activity and influencing downstream signaling pathways. These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate in animal models vary with different dosages. At lower doses, this compound may exhibit therapeutic effects, such as antifungal activity, without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular function. Threshold effects have been observed, where the compound’s activity changes significantly at certain dosage levels.
Metabolic Pathways
Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by inhibiting key enzymes, such as lanosterol 14α-demethylase . The inhibition of this enzyme disrupts the biosynthesis of sterols, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate within cells can influence its activity and function.
Subcellular Localization
The subcellular localization of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its effects on cellular processes . The activity and function of methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate are influenced by its subcellular localization, as it interacts with different biomolecules in these compartments.
属性
IUPAC Name |
methyl 5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-8(12)9(13)4-6/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJXFECOINFSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301173332 | |
| Record name | Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121716-22-1 | |
| Record name | Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121716-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301173332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



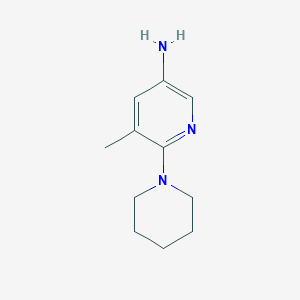

![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B3091109.png)
![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3091112.png)

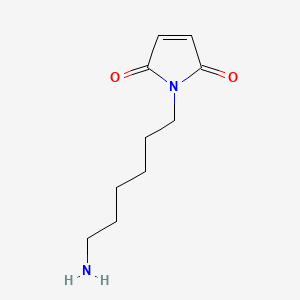
amine hydrochloride](/img/structure/B3091137.png)
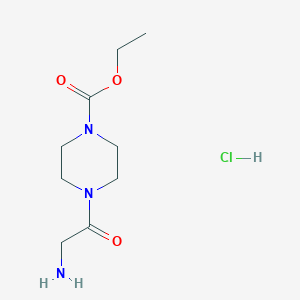
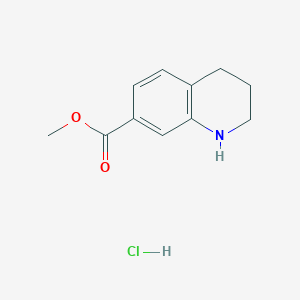
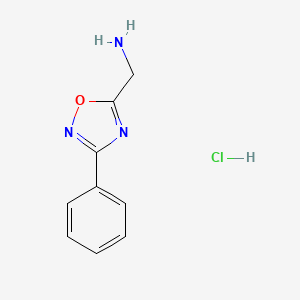
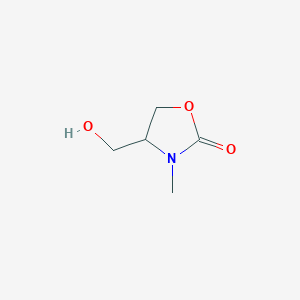
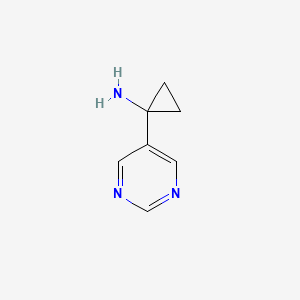
![[(2S,3R)-3-(Benzoyloxy)-4,4-difluoro-5-oxotetrahydrofuran-2-yl]methyl benzoate](/img/structure/B3091197.png)
